Tma-dph Tma-dph Fluorescent probe for membrane fluidity measurements. Acts as an anchor at the lipid/water interface. Specifically and rapidly incorporating into the plasma membrane and between the membranes and the buffer. Especially useful in the study of monolayer dynamics of lipoproteins, exocytosis kinetics and similar systems.
TMA-DPH is a fluorescent probe used for measuring membrane fluidity in artificial and living membrane systems. The cylindrical shape of TMA-DPH confers high sensitivity to reorientation resulting from changes in surrounding lipids. TMA-DPH has excitation and emission maxima at 355 and 430 nm, respectively.
Brand Name: Vulcanchem
CAS No.: 115534-33-3
VCID: VC20877379
InChI: InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+;
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Molecular Formula: C28H31NO3S
Molecular Weight: 461.6 g/mol

Tma-dph

CAS No.: 115534-33-3

Cat. No.: VC20877379

Molecular Formula: C28H31NO3S

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

Tma-dph - 115534-33-3

Specification

Description Fluorescent probe for membrane fluidity measurements. Acts as an anchor at the lipid/water interface. Specifically and rapidly incorporating into the plasma membrane and between the membranes and the buffer. Especially useful in the study of monolayer dynamics of lipoproteins, exocytosis kinetics and similar systems.
TMA-DPH is a fluorescent probe used for measuring membrane fluidity in artificial and living membrane systems. The cylindrical shape of TMA-DPH confers high sensitivity to reorientation resulting from changes in surrounding lipids. TMA-DPH has excitation and emission maxima at 355 and 430 nm, respectively.
CAS No. 115534-33-3
Molecular Formula C28H31NO3S
Molecular Weight 461.6 g/mol
IUPAC Name 4-methylbenzenesulfonate;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium
Standard InChI InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+;
Standard InChI Key ZKARERKEBVSZCX-VMDDUYISSA-M
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Appearance Assay:≥95%A crystalline solid

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